Methyl 4-methoxy-2-phenylmethoxybenzoate
Description
This compound is structurally characterized by two substituted aromatic rings, with the benzyloxy group contributing to steric hindrance and influencing its crystallinity and reactivity.
Synthesis: The compound is synthesized via nucleophilic substitution, as demonstrated in . Methyl 2,4-dihydroxybenzoate reacts with benzyl chloride in the presence of potassium carbonate, followed by purification via column chromatography and recrystallization .
Properties
IUPAC Name |
methyl 4-methoxy-2-phenylmethoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-13-8-9-14(16(17)19-2)15(10-13)20-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVULQUSWCMMNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)OC)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and applications of Methyl 4-methoxy-2-phenylmethoxybenzoate and related compounds:
Physicochemical Properties
Solubility :
- The benzyloxy and methoxy groups in this compound impart moderate polarity, rendering it soluble in chloroform and ethyl acetate but poorly soluble in water .
- Methyl 4-acetamido-2-hydroxybenzoate () exhibits higher water solubility due to its hydrophilic acetamido and hydroxy groups.
- Halogenated derivatives (e.g., ) show lower solubility in polar solvents due to electron-withdrawing substituents.
Stability :
Research Findings
- Crystallography : The dihedral angle (67.18°) between aromatic rings in this compound influences its molecular packing and mesophase behavior in liquid crystals .
- Biological Activity : Phenacyl benzoates (e.g., ) are studied for herbicidal properties, whereas the target compound’s benzyloxy group may enhance binding to biological targets .
Key Distinctions and Industrial Relevance
- Pharmaceutical Potential: The target compound’s dual methoxy/benzyloxy substitution offers versatility in drug design, unlike halogenated analogs () tailored for stability in agrochemicals.
- Material Design : Compared to chromenyl esters (), this compound’s simpler structure allows easier functionalization for liquid crystal engineering .
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